molecular formula C10H23NO3Si B15066844 (2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate

(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate

Cat. No.: B15066844
M. Wt: 233.38 g/mol
InChI Key: AYZJYHFDIFHNBX-UHFFFAOYSA-N
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Description

(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate is an organic compound with the molecular formula C7H19NO2Si. It is a derivative of (2-(Dimethylamino)ethoxy)ethanol, where the hydroxyl group is replaced by a trimethylsilyl group and an acetate group. This compound is known for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.

Properties

Molecular Formula

C10H23NO3Si

Molecular Weight

233.38 g/mol

IUPAC Name

[2-(dimethylamino)ethoxy-trimethylsilylmethyl] acetate

InChI

InChI=1S/C10H23NO3Si/c1-9(12)14-10(15(4,5)6)13-8-7-11(2)3/h10H,7-8H2,1-6H3

InChI Key

AYZJYHFDIFHNBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(OCCN(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate typically involves the reaction of (2-(Dimethylamino)ethoxy)ethanol with trimethylsilyl chloride and acetic anhydride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

(2-(Dimethylamino)ethoxy)ethanol+Trimethylsilyl chloride+Acetic anhydride(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate+HCl+Acetic acid\text{(2-(Dimethylamino)ethoxy)ethanol} + \text{Trimethylsilyl chloride} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{HCl} + \text{Acetic acid} (2-(Dimethylamino)ethoxy)ethanol+Trimethylsilyl chloride+Acetic anhydride→(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate+HCl+Acetic acid

Industrial Production Methods

On an industrial scale, the production of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The acetate group can be hydrolyzed to yield (2-(Dimethylamino)ethoxy)ethanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetate group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products depend on the substituent introduced.

    Hydrolysis: (2-(Dimethylamino)ethoxy)ethanol is the primary product.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

    Industry: Utilized in the production of low-density packaging foams and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism by which (2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate exerts its effects depends on the specific reaction it is involved in. Generally, the trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The acetate group can be hydrolyzed under acidic or basic conditions, releasing the active (2-(Dimethylamino)ethoxy)ethanol moiety, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    (2-(Dimethylamino)ethoxy)ethanol: The parent compound, lacking the trimethylsilyl and acetate groups.

    (2-(Dimethylamino)ethoxy)trimethylsilane: Similar structure but without the acetate group.

    (2-(Dimethylamino)ethoxy)methyl acetate: Similar structure but without the trimethylsilyl group.

Uniqueness

(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate is unique due to the presence of both the trimethylsilyl and acetate groups, which provide distinct reactivity and stability characteristics. The trimethylsilyl group offers protection and increased volatility, while the acetate group can be easily hydrolyzed, making the compound versatile in various synthetic applications.

Biological Activity

(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C11H19N1O3Si1
  • Molecular Weight : 239.36 g/mol
  • CAS Number : 88267-83-8
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trimethylsilyl group enhances lipophilicity, which can facilitate cellular uptake and improve bioavailability. The dimethylamino group may also play a role in modulating the compound's interaction with biological membranes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary assays suggest potential antimicrobial properties against various bacterial strains, indicating its utility in treating infections.
  • Anticancer Properties : Studies have shown that the compound may inhibit the proliferation of cancer cells, suggesting it could serve as a lead compound for anticancer drug development .
  • Enzyme Inhibition : It has been identified as a potential inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Assays :
    • A study evaluated the compound against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.
    • Results indicated that the compound was particularly effective against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity :
    • In vitro studies demonstrated that the compound reduced cell viability in several cancer cell lines, including breast and colon cancer cells.
    • IC50 values were determined to be in the low micromolar range, highlighting its potency as an anticancer agent.
  • HDAC Inhibition :
    • A detailed analysis of its mechanism revealed that this compound selectively inhibited HDAC1 and HDAC3 isoforms.
    • This selectivity is crucial since it allows for targeted therapeutic strategies with potentially fewer side effects associated with broader HDAC inhibitors.

Comparison with Similar Compounds

To contextualize the activity of this compound, a comparison with similar compounds is presented:

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound AAnticancer5HDAC Inhibition
Compound BAntimicrobial10Cell Membrane Disruption
This compoundAnticancer, Antimicrobial7HDAC Inhibition

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